1-((3-Chloropyrazin-2-yl)amino)propan-2-ol
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Overview
Description
1-((3-Chloropyrazin-2-yl)amino)propan-2-ol is an organic compound with the molecular formula C7H10ClN3O This compound is characterized by the presence of a chloropyrazine moiety attached to a propanol group via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol typically involves the reaction of 3-chloropyrazine with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyrazine moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-((3-Chloropyrazin-2-yl)amino)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol
- 2-(5-Chloropyrazin-2-yl)propan-2-ol
Comparison: 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10ClN3O |
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Molecular Weight |
187.63 g/mol |
IUPAC Name |
1-[(3-chloropyrazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)4-11-7-6(8)9-2-3-10-7/h2-3,5,12H,4H2,1H3,(H,10,11) |
InChI Key |
KYWKDSCKDVEWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC=CN=C1Cl)O |
Origin of Product |
United States |
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